2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a chemical compound with the empirical formula C9H7F3O3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular weight of this compound is 220.15 . The SMILES string representation is O=C(O)CC1=CC(F)=CC=C1OC , which provides a text representation of the compound’s structure.Chemical Reactions Analysis
2,2-Difluoro-2-(fluorosulfonyl)acetic acid, a compound similar to the one , is employed as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .Scientific Research Applications
Polymer Production Aid
Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, a compound related to 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, has been evaluated for its use as a polymer production aid in the manufacture of fluoropolymers. The safety assessment for its use in food contact materials has been conducted, considering its specific migration in polytetrafluoroethylene film, which indicates its potential application in high-temperature polymer processing conditions (Flavourings, 2014).
Precursor for Organic Synthesis
Difluoro(trimethylsilyl)acetamides have been synthesized as precursors to various organic compounds, including 3,3-Difluoroazetidinones. This demonstrates the role of difluorinated acetamides, similar in structure to this compound, in facilitating the synthesis of complex organic structures, highlighting their importance in synthetic organic chemistry (Bordeau et al., 2006).
Fluorinated Building Blocks Synthesis
Research into the synthesis of mono- and difluoronaphthoic acids involves the development of new routes that utilize fluorinated phenylacetic acids, which are structurally related to this compound. These methods highlight the compound's potential as a building block in the synthesis of fluorinated aromatic compounds, which are important in various chemical industries (Tagat et al., 2002).
Fluorination Reactions
Studies on the fluorination reactions of organic compounds with specific reagents demonstrate the role of fluorinated compounds, akin to this compound, in introducing fluorine atoms into organic molecules. These reactions are crucial for creating fluorinated derivatives that have applications in pharmaceuticals, agrochemicals, and material science (Stavber et al., 1995; Stavber et al., 1986).
Mechanism of Action
Target of Action
Similar compounds have been used in various chemical reactions, suggesting that this compound could also interact with a variety of biological targets .
Mode of Action
Related compounds have been involved in reactions such as friedel-crafts alkylation and suzuki-miyaura cross-coupling . These reactions involve the formation of new carbon-carbon bonds, which could potentially alter the structure and function of target molecules.
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in the modulation of signaling pathways in cancer tissues .
Result of Action
Related compounds have been shown to have potential anti-inflammatory and analgesic activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the stability and activity of similar compounds .
Properties
IUPAC Name |
2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFGBWKTEVKCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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